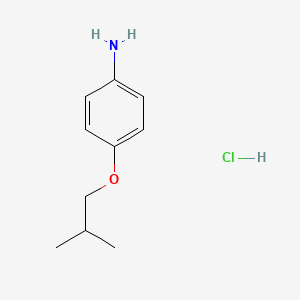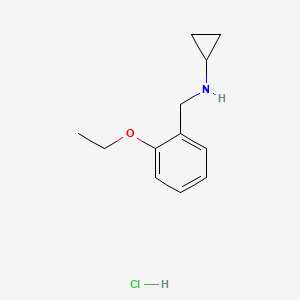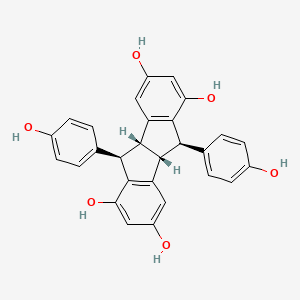![molecular formula C13H16ClNS B3078317 Benzyl[(3-methylthiophen-2-yl)methyl]amine hydrochloride CAS No. 1050420-44-4](/img/structure/B3078317.png)
Benzyl[(3-methylthiophen-2-yl)methyl]amine hydrochloride
Overview
Description
Scientific Research Applications
Fluorescent Sensors for Biological Imaging
The development of fluorescent Zn(II) sensors, such as ZP9 and ZP10, illustrates the use of similar compounds in creating tools for biological imaging. These sensors, derived from fluorescein-based dyes and containing aniline-based ligand moieties, show midrange affinity for Zn(II) and improved selectivity, making them suitable for in vivo studies of zinc ion concentration in biological systems (Nolan et al., 2006).
Electrochromic Materials
Benzotriazole and triphenylamine-based copolymers demonstrate the influence of π-bridges on electrochemical properties, indicating applications in developing electrochromic devices. Such materials, synthesized through Stille and Suzuki coupling, highlight the role of similar amine derivatives in advancing materials science, particularly for applications requiring p-doping properties and ambipolar character (Hacioglu et al., 2014).
Corrosion Inhibition
The use of Schiff bases, including compounds structurally related to Benzyl[(3-methylthiophen-2-yl)methyl]amine hydrochloride, as corrosion inhibitors for mild steel in hydrochloric acid solutions, underscores the importance of these compounds in industrial applications. Such inhibitors show good efficiency at low concentrations, indicating their potential in protecting metal surfaces against corrosion (Ashassi-Sorkhabi et al., 2005).
Organic Light-Emitting Diodes (OLEDs)
The synthesis of bipolar molecules bearing both hole-transporting triphenylamine and electron-transporting benzimidazole moieties for use in phosphorescent OLEDs showcases the application of similar compounds in the field of optoelectronics. These materials exhibit excellent thermal stability and solubility, making them suitable for solution-processed OLEDs with improved performance (Ge et al., 2008).
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been associated with the modulation of monoamine neurotransmitters such as noradrenaline, dopamine, and serotonin .
Mode of Action
Based on its structural similarity to other antidepressant molecules, it may interact with its targets to modulate the release of monoamine neurotransmitters .
Biochemical Pathways
It’s plausible that it may influence the noradrenergic, dopaminergic, and serotonergic systems, given its potential role in modulating monoamine neurotransmitters .
Result of Action
It’s plausible that its action could result in the modulation of monoamine neurotransmitter levels, potentially alleviating symptoms of conditions like depression .
properties
IUPAC Name |
N-[(3-methylthiophen-2-yl)methyl]-1-phenylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NS.ClH/c1-11-7-8-15-13(11)10-14-9-12-5-3-2-4-6-12;/h2-8,14H,9-10H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDYKHSZDSVJIAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CNCC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl[(3-methylthiophen-2-yl)methyl]amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N-[(5-Methyl-2-thienyl)methyl]cyclopropanamine hydrochloride](/img/structure/B3078275.png)
![N,N-Dimethyl-N'-[(3-methyl-2-thienyl)methyl]-1,2-ethanediamine dihydrochloride](/img/structure/B3078290.png)
![N-[(3-Methyl-2-thienyl)methyl]cyclopropanamine hydrochloride](/img/structure/B3078291.png)



![[3-(1H-Imidazol-1-yl)propyl][(3-methylthiophen-2-yl)methyl]amine hydrochloride](/img/structure/B3078325.png)
![[3-(Allyloxy)benzyl]methylamine hydrochloride](/img/structure/B3078326.png)